molecular formula C17H15N3O3S2 B13096038 10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

Cat. No.: B13096038
M. Wt: 373.5 g/mol
InChI Key: PTQIMFRZBDFMMQ-UHFFFAOYSA-N
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Description

10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[64002,6]dodeca-1(8),2(6),4,11-tetraen-9-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of the hydroxyphenyl, methyl, and methylsulfinyl groups through substitution reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfinyl group to a sulfone.

    Reduction: Reduction of the tricyclic core to form different derivatives.

    Substitution: Substitution of the hydroxyphenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce different tricyclic derivatives.

Scientific Research Applications

10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways to induce desired biological effects.

    Interacting with DNA/RNA: Binding to nucleic acids to modulate gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
  • N-(3-methylphenyl)-4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)thio]butanamide

Uniqueness

10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one stands out due to its unique combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C17H15N3O3S2/c1-19-13-7-14(25(2)23)24-16(13)12-8-18-20(17(22)15(12)19)9-10-4-3-5-11(21)6-10/h3-8,21H,9H2,1-2H3

InChI Key

PTQIMFRZBDFMMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)O)SC(=C2)S(=O)C

Origin of Product

United States

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